N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide
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Overview
Description
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a methoxybenzamide moiety
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions: This compound interacts with various biomolecules, including enzymes and proteins. Notably, it acts as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Specifically, N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide selectively inhibits ENT2 more than ENT1 .
Molecular Mechanism
Mechanism of Action: At the molecular level, this compound exerts its effects through irreversible and non-competitive inhibition of ENTs. It binds to ENT1 and ENT2, altering their function. Molecular docking analyses suggest distinct binding sites for this compound in ENT1 compared to conventional inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperazine Intermediate: The reaction between 2-fluorophenylamine and piperazine in the presence of a suitable solvent and catalyst.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonylethyl group.
Coupling with Methoxybenzamide: Finally, the sulfonylated intermediate is coupled with 3-methoxybenzamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with various receptors and enzymes, modulating their activity. This compound may act as an inhibitor or activator, depending on the target and context. Molecular docking studies have shown that it can bind to active sites of enzymes, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide
- N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide
- 5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole
Uniqueness
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxybenzamide moiety, in particular, distinguishes it from other similar compounds, providing unique binding characteristics and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-17-6-4-5-16(15-17)20(25)22-9-14-29(26,27)24-12-10-23(11-13-24)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJZMSWACUSMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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